molecular formula C12H17N3O4 B2363297 2-((3-Hydroxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid CAS No. 1047680-91-0

2-((3-Hydroxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid

Cat. No.: B2363297
CAS No.: 1047680-91-0
M. Wt: 267.285
InChI Key: OEABNLOURKBIHX-UHFFFAOYSA-N
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Description

2-((3-Hydroxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid is a complex organic compound that features both amino and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Hydroxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid typically involves multi-step organic reactions. One common approach is the condensation reaction between a pyridine derivative and a butanoic acid derivative, followed by the introduction of the hydroxypropylamino group through nucleophilic substitution. The reaction conditions often require the use of catalysts and specific temperature and pH controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process would include rigorous purification steps such as crystallization or chromatography to isolate the desired product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-((3-Hydroxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the butanoic acid moiety can be reduced to an alcohol.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group would yield a ketone, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

2-((3-Hydroxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((3-Hydroxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, or ionic bonds, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and target.

Properties

IUPAC Name

2-(3-hydroxypropylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c16-6-2-5-14-10(12(18)19)7-11(17)15-9-3-1-4-13-8-9/h1,3-4,8,10,14,16H,2,5-7H2,(H,15,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEABNLOURKBIHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)CC(C(=O)O)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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